molecular formula C12H16N4O2S B11774259 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11774259
M. Wt: 280.35 g/mol
InChI Key: ANKQYANRBFMOSO-UHFFFAOYSA-N
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Description

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a piperidine ring fused to a pyrido[2,3-e][1,2,4]thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrido[2,3-e][1,2,4]thiadiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and biological properties compared to the parent compound.

Scientific Research Applications

7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit PI3Kδ, a key enzyme involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the piperidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

7-methyl-3-piperidin-3-yl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C12H16N4O2S/c1-8-5-10-12(14-6-8)15-11(16-19(10,17)18)9-3-2-4-13-7-9/h5-6,9,13H,2-4,7H2,1H3,(H,14,15,16)

InChI Key

ANKQYANRBFMOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=NS2(=O)=O)C3CCCNC3)N=C1

Origin of Product

United States

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